DSP-0509

TLR7 Agonist Systemic Administration Cancer Immunotherapy

Procure DSP-0509 (Guretolimod) for its unique pyrimidine scaffold, distinct from imidazoquinoline TLR7 agonists. It provides high selectivity for TLR7 over TLR8 (EC50 >10 µM for TLR8 vs 316 nM for TLR7), minimizing off-target cytokine induction. Designed for systemic IV administration with a short plasma half-life, it is the only viable choice for studying immunologically 'cold' tumor conversion to 'hot' status, metastatic control, and clean TLR7 pathway analysis. This compound is not interchangeable with topical or dual TLR7/8 agonists.

Molecular Formula
Molecular Weight
Cat. No. B1574607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-0509
SynonymsDSP-0509;  DSP 0509;  DSP0509; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSP-0509 (Guretolimod) for Research Procurement: A Systemically Available, Highly Selective TLR7 Agonist


DSP-0509 (Guretolimod) is a synthetic small-molecule Toll-like receptor 7 (TLR7) agonist [1]. It distinguishes itself from other TLR7 agonists like imiquimod through a unique pyrimidine scaffold, rather than the typical imidazoquinoline backbone, which confers high selectivity for TLR7 over TLR8 and enables systemic intravenous administration [2]. Designed with a short plasma half-life for rapid clearance, it is currently in Phase 1/2 clinical trials (NCT03416335) for advanced solid tumors, both as a monotherapy and in combination with pembrolizumab [3].

DSP-0509: Why Generic TLR7 Agonist Substitution Is Scientifically Unsound


The common perception that all TLR7 agonists are interchangeable is invalid for DSP-0509. Generic substitution fails because key differentiators—systemic bioavailability, TLR7/TLR8 selectivity, and a unique pyrimidine scaffold—dictate distinct functional and pharmacokinetic profiles [1]. For example, while imiquimod is approved, it is limited to topical application, precluding use in non-cutaneous or metastatic tumors [2]. Other agonists like resiquimod (R848) activate both TLR7 and TLR8, leading to a broader, less targeted cytokine induction [3]. DSP-0509's intentional design for systemic intravenous administration and its specific, rapid-clearance pharmacokinetics mean that replacing it with a generic topical or dual TLR7/8 agonist would not replicate its intended therapeutic or experimental parameters [4].

DSP-0509 Quantified Differentiators: Evidence-Based Procurement Guide


Unique Pyrimidine Scaffold Enables Systemic IV Administration

DSP-0509 features a unique pyrimidine scaffold, a structural departure from the imidazoquinoline backbone of other TLR7 agonists like imiquimod and resiquimod (R848) [1]. This novel scaffold is explicitly designed to confer physicochemical properties that enable systemic intravenous administration, a feature absent in the only approved TLR7 agonist, imiquimod, which is restricted to topical use [2].

TLR7 Agonist Systemic Administration Cancer Immunotherapy

High TLR7 Selectivity Over TLR8

DSP-0509 demonstrates high selectivity for TLR7 over TLR8. In a direct head-to-head comparison, it showed no agonistic activity against human TLR8 at concentrations up to 10 μM, whereas many other TLR7 agonists, including resiquimod (R848), also possess TLR8 agonistic activity [1]. The EC50 for human TLR7 was 316 nM, compared to >10 μM for human TLR8, indicating a >30-fold selectivity window [2].

TLR7 Agonist Selectivity Off-Target Effects

Potent In Vitro Agonist Activity with Species-Specific Potency

DSP-0509 exhibits potent TLR7 agonism, with a species-dependent potency profile. Its EC50 is 33 nM for murine TLR7 and ranges from 316-515 nM for human TLR7 [1]. In contrast, the commonly used imiquimod has a reported human TLR7 EC50 of approximately 1.5-2.1 μM [2]. This indicates DSP-0509 is up to 40-60 times more potent than imiquimod on a cellular level.

TLR7 Agonist Potency In Vitro Pharmacology

Rapid Systemic Clearance (t1/2 = 0.69h)

DSP-0509 is engineered for rapid elimination from the body, with a calculated half-life (t1/2) of 0.69 hours in mice following a 5 mg/kg intravenous dose [1][2]. Blood concentration drops below the lower limit of quantification after 6 hours [3]. This short half-life is a deliberate design feature to minimize the potential for sustained systemic immune-related adverse effects, a known limitation for other systemic TLR agonists [3].

Pharmacokinetics Half-Life Systemic Clearance

Synergistic Anti-Tumor Efficacy in Combination with Immune Checkpoint Blockade

DSP-0509 demonstrates significant synergistic anti-tumor activity when combined with immune checkpoint inhibitors (ICIs). In a CT26 mouse model of colorectal cancer, the combination of DSP-0509 with an anti-PD-1 antibody significantly enhanced tumor growth inhibition compared to either monotherapy (p<0.05) [1][2]. The combination also induced effector memory T cells and led to rejection of tumor re-challenge, indicating durable immunity [2].

Combination Therapy Anti-PD-1 Cancer Immunotherapy Synergy

Advanced Clinical Development Status in Combination with Pembrolizumab

DSP-0509 is currently under investigation in a Phase 1/2 clinical trial (NCT03416335) evaluating its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors [1]. The trial includes a combination arm with pembrolizumab, a standard-of-care anti-PD-1 therapy, which is actively recruiting patients, including those with head and neck squamous cell carcinoma (HNSCC) who have shown resistance to prior ICI therapy [1].

Clinical Trials Phase 1/2 Immunotherapy Pembrolizumab

DSP-0509: Recommended Research and Procurement Scenarios


Preclinical Combination Immunotherapy: Converting Cold Tumors to Hot

Researchers aiming to study the conversion of immunologically 'cold' tumors (resistant to immune checkpoint inhibitors) into 'hot' tumors should procure DSP-0509. Its demonstrated synergy with anti-PD-1 antibodies in mouse models (e.g., CT26) directly supports this application [1]. The compound's ability to induce systemic immune activation and its current clinical trial in combination with pembrolizumab underscore its relevance for this research pathway.

Investigation of Systemic TLR7 Activation in Metastatic Cancer Models

For studies focused on the role of TLR7 agonism in controlling metastatic spread, DSP-0509 is the appropriate procurement choice. Its design for systemic intravenous administration allows for investigation of anti-tumor effects on distant, non-cutaneous metastatic lesions, which is not possible with topical agents like imiquimod [2]. Preclinical data showing reduced lung metastatic nodules in the LM8 model validates this use case [3].

Selective TLR7 Pathway Analysis Without TLR8 Cross-Talk

Researchers requiring a high degree of target specificity for pathway analysis or to avoid confounding effects of TLR8 activation should select DSP-0509. Its documented selectivity (EC50 > 10 µM for TLR8 vs 316 nM for TLR7) allows for cleaner mechanistic studies compared to dual TLR7/8 agonists like resiquimod [4]. This is critical for dissecting TLR7-specific signaling cascades and their distinct downstream effects on the tumor microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSP-0509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.